Product packaging for 4-Allylpiperidin-4-amine(Cat. No.:CAS No. 919112-84-8)

4-Allylpiperidin-4-amine

Cat. No.: B3361362
CAS No.: 919112-84-8
M. Wt: 140.23 g/mol
InChI Key: YWDVJYFJJNNPTN-UHFFFAOYSA-N
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Description

4-Allylpiperidin-4-amine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B3361362 4-Allylpiperidin-4-amine CAS No. 919112-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-8(9)4-6-10-7-5-8/h2,10H,1,3-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDVJYFJJNNPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCNCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475555
Record name 4-Piperidinamine, 4-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919112-84-8
Record name 4-Piperidinamine, 4-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Allylpiperidin 4 Amine and Its Analogs

The synthesis of 4-allylpiperidin-4-amine and its analogs involves the creation of a quaternary carbon center at the C4 position of the piperidine (B6355638) ring, bearing both an amine and an allyl group. Direct synthesis of the title compound is not extensively documented in dedicated reports; however, its preparation can be inferred from established methods for the synthesis of 4-amino-4-substituted piperidines. Key strategies include the nucleophilic addition of an allyl group to a 4-piperidone (B1582916) derivative, followed by the introduction of the amino group, or the allylation of a precursor already containing a nitrogen functionality at the C4 position.

A prevalent and effective method involves the reaction of a suitably N-protected 4-piperidone with an allyl organometallic reagent, such as allylmagnesium bromide. researchgate.netlookchem.com This approach creates the C4-allyl-C4-hydroxyl intermediate. Subsequent conversion of the hydroxyl group to an amino group can be achieved through various multi-step sequences, often involving an azide (B81097) intermediate via a Curtius rearrangement, which provides a practical route to the 4-amino functionality. nih.gov

Alternatively, synthesis can commence from a Schiff base derived from an N-protected 4-piperidone. The addition of allylmagnesium bromide to the C=N double bond directly forms the C4-allyl-C4-amine structure. researchgate.netlookchem.com This method is particularly direct for creating N-aryl or N-alkyl substituted 4-amino analogs. The choice of the N-protecting group on the piperidine ring (such as benzyl (B1604629) or tert-butoxycarbonyl (Boc)) is crucial for directing the reaction and ensuring compatibility with subsequent chemical transformations. google.com

Another versatile approach starts with 4-cyanopiperidine (B19701) derivatives. afasci.com The nitrile group can be reduced to a primary amine, but installing the allyl group first is also a viable strategy. Alkylation of an N-protected 4-cyanopiperidine at the C4 position with an allyl halide can be challenging but offers a different pathway. More commonly, the synthesis would proceed from N-substituted 4-piperidone derivatives via reductive amination to form various 4-aminopiperidines. mdpi.comresearchgate.net

Multicomponent reactions (MCRs) also present a powerful strategy for the one-pot synthesis of highly functionalized piperidine scaffolds, which can be precursors to the target analogs. beilstein-journals.orgresearchgate.netanu.edu.auoiccpress.com These reactions, often catalyzed by acids like phenylboronic acid or metal salts such as FeCl3·6H2O, combine an aldehyde, an amine, and a β-ketoester to rapidly build the piperidine core. researchgate.netoiccpress.com While not directly yielding the 4-allyl-4-amino structure, the resulting functionalized piperidines can be chemically modified to introduce the desired groups.

The following table summarizes various analogous synthetic strategies for key piperidine intermediates.

Table 1: Comparison of Analogous Synthetic Methodologies for Piperidine Intermediates

Starting Material Key Reagent(s) Intermediate/Product Type Key Features
N-Protected 4-Piperidone Allylmagnesium Bromide 4-Allyl-4-hydroxypiperidine Direct formation of the C4-allyl bond; requires subsequent conversion of hydroxyl to amino group.
N-Protected 4-Piperidone Schiff Base Allylmagnesium Bromide 4-Allyl-4-aminopiperidine Analog Direct formation of the C4-allyl and C4-amine bonds in one step. researchgate.netlookchem.com
Ethyl Isonipecotate Alkylating Agent, Curtius Rearrangement 4-Substituted-4-aminopiperidine Versatile for introducing various C4 substituents followed by amine formation. nih.gov
N-Substituted 4-Piperidone Amine, Sodium Triacetoxyborohydride 4-Aminopiperidine (B84694) Analog Reductive amination strategy, useful for creating a library of diverse C4-amino compounds. mdpi.com
Aromatic Aldehyde, Aniline, β-Ketoester Phenylboronic Acid or FeCl3·6H2O Highly Functionalized Piperidine One-pot multicomponent reaction for rapid scaffold construction. researchgate.netoiccpress.com

Process Optimization and Scale Up Considerations for Laboratory to Preparative Synthesis

Scaling the synthesis of 4-allylpiperidin-4-amine and its analogs from the laboratory bench to a preparative or kilogram scale introduces significant challenges that require careful process optimization. acs.org Key considerations include managing reaction exotherms, ensuring efficient mixing, handling potentially hazardous reagents, and developing robust purification and isolation procedures. nih.gov

A critical step often involves the use of organometallic reagents like allylmagnesium bromide. The addition of such reagents is typically highly exothermic. On a larger scale, the rate of addition must be precisely controlled to maintain the optimal reaction temperature, often between 0 °C and 15 °C, to prevent the formation of byproducts. acs.orgnih.gov The choice of solvent is also crucial; while tetrahydrofuran (B95107) (THF) is common, its water content must be minimized (e.g., 200–500 ppm) to avoid quenching the sensitive organometallic reagent. acs.org For scale-up, using mixed solvent systems or alternative solvents like 2-MeTHF may be explored to improve safety and handling. acs.org

Catalyst selection and loading are also critical for optimization. In multicomponent reactions for synthesizing piperidine (B6355638) precursors, catalysts can range from simple acids to nano-crystalline solid acids. researchgate.netbas.bg For large-scale synthesis, heterogeneous or recyclable catalysts are highly desirable as they simplify product purification and reduce waste. beilstein-journals.orgbas.bg For instance, PEG-embedded KBr3 has been used as a recyclable catalyst for synthesizing functionalized piperidines, offering an environmentally benign option. beilstein-journals.org Optimization involves finding the minimum catalyst loading that provides a high yield in a reasonable timeframe.

Purification is another major hurdle in scaling up. While laboratory-scale reactions often rely on column chromatography, this method is impractical and costly for large quantities. oiccpress.com Developing procedures for crystallization, distillation, or extraction is essential. For instance, converting the final amine product to a crystalline salt (e.g., a hydrochloride salt) can significantly facilitate purification and handling, leading to a product with high purity (>99% by HPLC). acs.org

The physical properties of intermediates and products can also pose challenges. Thick slurries or solids formed during the reaction or aqueous quench can impede mixing and heat transfer, requiring specialized reactor designs with appropriate agitation capabilities. acs.org Process optimization may involve adjusting concentrations or solvent volumes to maintain manageable viscosities.

Finally, process safety and environmental impact are paramount. The use of toxic reagents like diethylaluminum cyanide has been successfully replaced in some analog syntheses by employing smarter building blocks and more convergent synthetic routes. nih.gov The development of biocatalytic steps, such as using ketoreductases (KRED) for stereoselective reductions, represents a green and efficient alternative for producing chiral piperidine intermediates, with demonstrated potential for commercial scale-up at high substrate concentrations (e.g., 100 g/L). researchgate.net

Table 2: Key Parameters for Process Optimization and Scale-Up

Parameter Laboratory Scale Consideration Preparative/Kilo-Scale Challenge Optimization Strategy
Temperature Control Simple ice bath Managing large exotherms Controlled addition rate of reagents, efficient reactor cooling systems. acs.orgnih.gov
Reagent Stoichiometry Use of excess reagents is common Cost, safety, and downstream purification Optimize to minimal effective equivalents (e.g., 1.2 equiv of Grignard reagent). acs.org
Mixing Magnetic stirring Inefficient mixing in large volumes, handling of slurries Mechanical overhead stirring, reactor baffle design. acs.org
Solvent Anhydrous solvents in small volumes Cost, safety (flammability), and water content of large volumes Use of less hazardous solvents (e.g., 2-MeTHF), stringent solvent drying protocols. acs.org
Catalyst Homogeneous catalysts Catalyst removal and cost Switch to heterogeneous or recyclable catalysts; optimize catalyst loading. beilstein-journals.orgbas.bgnih.gov
Purification Column chromatography Impractical and expensive Develop robust crystallization, extraction, or salt formation procedures. oiccpress.com
Reaction Time Often run overnight Productivity and reactor occupancy Optimize temperature and concentration to reduce cycle times. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 4 Allylpiperidin 4 Amine

Reactivity Profile of the Piperidine (B6355638) Secondary Amine Moiety

The piperidine ring contains a secondary amine, which exhibits characteristic nucleophilic and basic properties. These properties are central to a variety of functional group interconversions.

The lone pair of electrons on the secondary nitrogen atom of the piperidine ring makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The secondary amine undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often conducted in the presence of a base to neutralize the acid byproduct, results in the formation of a stable N-acylpiperidine (an amide). The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). umich.eduyoutube.com Lipase-catalyzed acylation is also an effective method for amines. libretexts.org

Alkylation: N-alkylation of the piperidine secondary amine can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. A notable example of a similar transformation is the palladium-catalyzed N-allylation of piperidine derivatives with allylic carbonates, which proceeds efficiently to yield N-allylpiperidines. epo.orggoogle.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base converts the secondary amine into a sulfonamide. rsc.org This transformation is valuable for introducing the sulfonyl group, which can alter the molecule's biological properties or serve as a protecting group. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org Microwave-assisted, solvent-free conditions have been shown to be an efficient and environmentally friendly method for the sulfonylation of amines. rsc.org Various catalysts, including indium and ytterbium(III) trifluoromethanesulfonate, can facilitate this transformation for both amines and alcohols. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Reactions of the Piperidine Secondary Amine

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-acetylpiperidine
Alkylation Benzyl (B1604629) Bromide N-benzylpiperidine
Sulfonylation p-Toluenesulfonyl Chloride N-tosylpiperidine

As with most amines, the secondary amine of the piperidine ring is basic and readily forms ammonium (B1175870) salts upon treatment with acids. mdpi.com This is a consequence of the nitrogen's lone pair readily accepting a proton. The resulting salt often exhibits increased water solubility compared to the free base. mdpi.comgoogle.com

The extent of protonation in an aqueous solution is governed by the amine's basicity, quantified by its pKa value. The pKa is the pH at which the amine is 50% protonated. For a similar compound, allylpiperidine, the pKa has been estimated to be around 9.68. researchgate.netsrce.hr This indicates that at physiological pH (~7.4), the piperidine nitrogen in 4-allylpiperidin-4-amine will exist predominantly in its protonated, cationic form. The protonation equilibrium is a fundamental aspect influencing the molecule's behavior in biological systems and its purification via acid-base extraction. colloid.chchem-soc.simdpi.com

The reaction with nitrous acid (HNO₂) provides a classic chemical test to distinguish between different classes of amines. libretexts.org For this compound, two reactive sites must be considered: the secondary amine of the ring and the primary amine at C4.

Secondary Amine: The secondary amine of the piperidine ring reacts with nitrous acid to form an N-nitrosamine (R₂N-N=O). msu.educhemistrysteps.com These products are typically yellow oils and are known carcinogens. chemistrysteps.com The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺), generated in situ from sodium nitrite (B80452) and a strong acid, on the nucleophilic secondary nitrogen. libretexts.orgmsu.edu

Primary Amine: The primary aliphatic amine at the 4-position also reacts with nitrous acid. This reaction, known as diazotization, initially forms a highly unstable aliphatic diazonium salt (R-N₂⁺). organic-chemistry.orgiitk.ac.in Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts rapidly decompose, even at low temperatures, with the loss of nitrogen gas (N₂) to generate a carbocation. msu.eduyoutube.com This carbocation can then undergo a variety of subsequent reactions, including substitution with water to form an alcohol and elimination to form an alkene, often leading to a mixture of products. youtube.com

The distinct outcomes—formation of a stable N-nitrosamine from the secondary amine versus decomposition and gas evolution from the primary amine—highlight the differential reactivity of the two nitrogen centers within the same molecule. youtube.com

Transformations Involving the Allylic Moiety

The allyl group provides a reactive handle for carbon-carbon bond formation and functional group transformations through reactions at its double bond.

The allyl group is a suitable substrate for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org Ring-closing metathesis (RCM) is particularly relevant for creating new cyclic structures. organic-chemistry.orgwikipedia.org

To utilize RCM, the this compound scaffold would first require the introduction of a second olefin-containing tether, for example, by N-allylation of the piperidine's secondary amine. The resulting diallylated compound could then undergo an intramolecular RCM reaction, catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, to form a novel fused or spirocyclic heterocyclic system. organic-chemistry.orgd-nb.infomdpi.com

A significant challenge in the metathesis of amine-containing substrates is the potential for the basic nitrogen atom to coordinate to the metal catalyst, thereby inhibiting its activity. researchgate.netharvard.edu To circumvent this issue, the amine is often temporarily protected, for instance, as a carbamate, amide, or ammonium salt, prior to the metathesis step to ensure efficient cyclization. researchgate.netrsc.org

Table 2: Hypothetical Ring-Closing Metathesis (RCM) of a 4-Allylpiperidine Derivative

Starting Material (Hypothetical) Catalyst Product Type
1-Allyl-4-allyl-4-aminopiperidine derivative Grubbs II Catalyst Spirocyclic piperidine-pyrrolidine system

The electron-rich double bond of the allyl group is susceptible to attack by electrophiles, leading to a variety of addition products. uwindsor.ca

Halogenation: The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), results in the addition of two halogen atoms across the double bond. This would convert the 4-allyl group into a 4-(2,3-dihalopropyl) group, providing a route to further functionalization.

Hydroboration-Oxidation: This is a two-step process that achieves the anti-Markovnikov hydration of the alkene. Treatment of the allyl group with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidative workup (typically with hydrogen peroxide and sodium hydroxide), would yield a primary alcohol. This converts the 4-allyl group into a 4-(3-hydroxypropyl) group. This transformation is highly valuable for introducing a hydroxyl functionality at the terminus of the propyl chain. A recent study mentioned the hydroboration of a piperidine derivative as a synthetic step. youtube.com

Pericyclic and Rearrangement Reactions (e.g., Aza-Cope Rearrangement)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis for building molecular complexity with high stereospecificity. qub.ac.ukwikipedia.org The this compound scaffold possesses the requisite structural elements for participating in certain pericyclic reactions, most notably the aza-Cope rearrangement.

The aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift involving a 1,5-diene system. wikipedia.orgalfa-chemistry.com In the case of this compound, the key reactive intermediate for such a rearrangement is a 2-aza-1,5-diene system. This can be formed in situ by converting the primary amine into an iminium ion. For instance, reaction with an aldehyde or ketone generates an iminium ion, positioning the nitrogen atom at the '2' position of a 1,5-diene-like structure, setting the stage for a cationic 2-aza-Cope rearrangement. wikipedia.org

This rearrangement typically proceeds through a low-energy, chair-like transition state, which accounts for its high degree of stereospecificity. tcichemicals.com The facility of the cationic 2-aza-Cope rearrangement is often enhanced compared to its all-carbon counterpart due to the presence of the charged heteroatom, which lowers the activation barrier. wikipedia.org

A particularly powerful application of this rearrangement is the tandem aza-Cope/Mannich reaction. wikipedia.orgtcichemicals.com After the initial researchgate.netresearchgate.net-sigmatropic shift, the resulting enol or enamine intermediate can undergo a subsequent Mannich cyclization, leading to the formation of complex, fused heterocyclic ring systems in a single operational step. wikipedia.orgtcichemicals.com While direct literature on this compound is sparse, the principles of the aza-Cope rearrangement strongly suggest its potential to be transformed into novel bicyclic or polycyclic amine structures. The general classifications of aza-Cope rearrangements are outlined below.

Table 1: Classification of Aza-Cope Rearrangements

Rearrangement TypeDescriptionApplicability to this compound
1-Aza-Cope Nitrogen at position 1. Generally considered the retro-reaction of the aza-Claisen rearrangement and has a high activation barrier. wikipedia.orgtcichemicals.comUnlikely to be a primary pathway due to high energy barrier and lack of a driving force.
2-Aza-Cope Nitrogen at position 2. Most common and synthetically useful, especially the cationic variant which proceeds under milder conditions. wikipedia.orgHighly applicable. Formation of an iminium ion from the primary amine facilitates this rearrangement, often in tandem with a Mannich cyclization. wikipedia.orgtcichemicals.com
3-Aza-Cope Nitrogen at position 3. Also known as the aza-Claisen rearrangement. tcichemicals.comNot directly applicable as the nitrogen in the parent scaffold is not in the appropriate position relative to the allyl group.

Chemo-, Regio-, and Stereoselective Functionalizations of the Scaffold

The this compound scaffold contains two primary functional groups—the primary amine and the terminal alkene (allyl group)—presenting opportunities and challenges for selective transformations. The steric hindrance around the C4 quaternary center and the electronic properties of the piperidine ring are key factors influencing the selectivity of reactions. wisc.edu

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the primary amine can be selectively acylated or sulfonated under conditions that leave the allyl group untouched. Conversely, reactions like hydroboration-oxidation would selectively target the allyl group over the amine.

Regioselectivity concerns the site of bond formation. In reactions involving the allyl group, such as hydroformylation or palladium-catalyzed carboamination, the choice of catalyst and directing groups can control whether the new substituent adds to the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the double bond. rsc.orgresearchgate.net The picolinamide (B142947) auxiliary, for example, has been used to direct regioselectivity in the aminopalladation of allylamines. rsc.org

Stereoselectivity is the control over the formation of stereoisomers. This is particularly relevant when creating new chiral centers. Asymmetric catalysis, using chiral ligands on metal catalysts, is a common strategy to achieve high enantioselectivity in reactions such as hydrogenation, dihydroxylation, or epoxidation of the allyl group. nih.govmdpi.com Intramolecular reactions, such as aza-Prins cyclizations, can also exhibit high diastereoselectivity, often favoring the formation of a trans-substituted product. researchgate.net

The table below summarizes potential selective functionalizations of the this compound scaffold based on established methodologies for related compounds.

Table 2: Selective Functionalization Strategies

Reaction TypeTarget GroupSelectivityPotential Catalyst/ReagentProduct Type
Asymmetric Dihydroxylation Allyl GroupChemo-, StereoselectiveOsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL)Chiral Diol
Hydroformylation Allyl GroupRegio-, StereoselectiveRhodium complex with chiral phosphine (B1218219) ligandsChiral Aldehyde
Aza-Prins Cyclization BothRegio-, StereoselectiveLewis Acid (e.g., AlCl₃) or Brønsted AcidFunctionalized Piperidines researchgate.netorganic-chemistry.org
Intramolecular Carboamination BothRegio-, StereoselectivePalladium(II) with directing groupVicinal Diamines rsc.org
Reductive Amination Amine GroupChemoselectiveNaBH(OAc)₃, Aldehyde/KetoneSecondary/Tertiary Amine
Ugi Four-Component Reaction Amine GroupChemoselectiveIsocyanide, Aldehyde, Carboxylic AcidComplex α-acylamino amides ub.edu

Development of Novel Derivatization Strategies for Medicinal Chemistry and Materials Science

The unique 4,4-disubstituted piperidine structure of this compound makes it an attractive scaffold for creating diverse molecular libraries for both medicinal chemistry and materials science applications. nih.govnih.gov

In medicinal chemistry , the piperidine ring is a privileged scaffold found in numerous pharmaceuticals. nih.govub.edu The this compound core can be readily elaborated to generate novel drug candidates. The primary amine serves as a key handle for diversification. For example, it can participate in multicomponent reactions, such as the Ugi four-component reaction, to rapidly generate complex amides from a wide range of commercially available starting materials. ub.edu This approach has been used to synthesize libraries of 1,4,4-substituted piperidines as potential influenza virus inhibitors. ub.eduresearchgate.net Furthermore, the amine can be functionalized to introduce pharmacophores that target specific biological receptors or enzymes. The allyl group provides another point for modification, allowing for the introduction of new functionalities or the construction of more rigid, bicyclic systems through cyclization reactions, which can be crucial for optimizing binding affinity and pharmacokinetic properties. acs.org

In materials science , allylamines are valuable monomers for the synthesis of functional polymers. researchgate.net The this compound monomer could be incorporated into polymers via reactions of its allyl group. The resulting polymer would feature pendant piperidinyl-amine moieties, which could impart useful properties to the material. For example, the basic nitrogen atoms could confer pH-responsiveness, while the primary amine could be used for post-polymerization modification, such as grafting biomolecules or cross-linking the material. Such functional polymers have applications in creating biocompatible coatings, scaffolds for tissue engineering, and drug delivery systems. researchgate.net Plasma copolymerization of allylamine (B125299) with other monomers like allyl alcohol allows for the creation of surfaces with tunable chemical compositions and wettability, influencing cell attachment and bioreactivity. researchgate.net

Table 3: Derivatization Strategies and Applications

StrategyFunctional Group(s) InvolvedApplication AreaPotential Outcome/Product
Multicomponent Reactions (e.g., Ugi) Primary AmineMedicinal ChemistryRapid generation of diverse libraries of complex piperidine-based compounds for high-throughput screening. ub.edu
Palladium-Catalyzed Cross-Coupling Allyl Group (after conversion to halide/boronate)Medicinal ChemistryIntroduction of aryl or heteroaryl moieties to build scaffolds for kinase inhibitors or GPCR ligands.
Ring-Closing Metathesis Allyl Group and another tethered alkeneMedicinal ChemistrySynthesis of spirocyclic or fused bicyclic piperidine derivatives with constrained conformations.
Radical Polymerization Allyl GroupMaterials ScienceCreation of functional polymers with pendant amine groups for use as pH-responsive hydrogels or functional coatings.
Plasma Copolymerization Allyl Group, Primary AmineMaterials ScienceDeposition of thin films with controlled amine density for creating bioactive surfaces on medical implants or cell culture substrates. researchgate.net
Post-Polymerization Functionalization Primary AmineMaterials ScienceGrafting of peptides, sugars, or other bioactive molecules onto a polymer backbone to create advanced biomaterials.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H and ¹³C NMR for Primary Structure Determination

¹H (Proton) NMR: This technique would be used to identify the number of different types of protons in the 4-Allylpiperidin-4-amine molecule, their relative numbers, and their neighboring protons. The expected spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the allyl group (with characteristic signals for the vinyl and methylene (B1212753) protons), and the amine and piperidine N-H protons. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons.

¹³C (Carbon-13) NMR: This method would reveal the number of unique carbon atoms in the molecule. The spectrum would be expected to show distinct peaks for the carbons of the piperidine ring, the sp² and sp³ carbons of the allyl group, and the carbon atom bearing the amino group. The chemical shifts of these carbons would be indicative of their hybridization and the nature of their attached atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This table is predictive and not based on experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine C2/C6-H~2.5-3.0~45-50
Piperidine C3/C5-H~1.5-2.0~30-35
Piperidine C4-~50-55
Allyl -CH₂-~2.2-2.5~40-45
Allyl =CH-~5.7-6.0~130-135
Allyl =CH₂~5.0-5.2~115-120
-NH₂Variable-
Piperidine N-HVariable-

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity within the piperidine ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the C-H bond framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, providing critical information for piecing together the different fragments of the molecule and confirming the position of the allyl and amino groups on the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its molecular formula (C₈H₁₆N₂).

Tandem Mass Spectrometry (MS/MS) for Structural Inference

In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the allyl group, cleavage of the piperidine ring, and loss of the amino group. Analysis of these fragments would further confirm the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Illustrative) (Note: This table is predictive and not based on experimental data.)

m/z Possible Fragment
140[M]⁺ (Molecular Ion)
99[M - C₃H₅]⁺ (Loss of allyl group)
123[M - NH₃]⁺ (Loss of ammonia)
70Piperidine ring fragment

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy probes the vibrations of chemical bonds within a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amine in the piperidine ring (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the alkyl and vinyl groups (around 2800-3100 cm⁻¹), C=C stretching of the allyl group (around 1640 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=C double bond of the allyl group, which is often a weak absorber in the IR, would be expected to show a strong signal in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound (Illustrative) (Note: This table is predictive and not based on experimental data.)

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands)Weak
N-H Stretch (Piperidine)3200-3400 (one band)Weak
C-H Stretch (sp³)2850-2960Strong
C-H Stretch (sp²)3010-3095Strong
C=C Stretch~1640Strong
N-H Bend~1600Moderate

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise solid-state geometry and conformational arrangement of a molecule. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional structure in the crystalline state.

While a specific crystal structure for this compound has not been detailed in publicly available literature, the conformational behavior of the piperidine ring is well-documented and provides a strong basis for predicting its structure acs.org. Piperidine rings predominantly adopt a low-energy chair conformation ias.ac.in. For 4-substituted piperidines, the energetic preference for placing a substituent in either the axial or equatorial position is influenced by a combination of steric and electronic effects nih.govd-nb.info.

In the case of this compound, both the allyl and the amine groups are at the C4 position. The conformational preference would be dictated by the steric bulk of the allyl group and potential intramolecular or intermolecular hydrogen bonding involving the amine group. Studies on analogous 4-substituted piperidinium (B107235) salts have shown that electrostatic interactions between a polar substituent at the C4 position and the protonated nitrogen atom can significantly stabilize the axial conformer, in some cases reversing the conformational preference observed in the free base nih.gov. Computational modeling, often used in conjunction with experimental data, can quantitatively predict the conformer energies of both the free base and its salts nih.gov. Therefore, it is anticipated that this compound would exist in a chair conformation, with the relative orientation of the C4 substituents determined by a subtle interplay of these steric and electronic factors.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction impurities, starting materials, and byproducts, as well as for quantifying its purity. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in pharmaceutical and chemical research. For a compound like this compound, which lacks a strong native chromophore, standard UV detection can be challenging. This necessitates the use of alternative detection methods or pre-column derivatization strategies researchgate.net.

Detection Methods: Reversed-phase HPLC is the most common separation mode. Given the basic nature of the amine groups, mobile phases are often buffered or contain additives like trifluoroacetic acid to ensure good peak shape lcms.cz.

Mass Spectrometry (MS): LC-MS is a powerful tool that provides both retention time and mass-to-charge ratio, offering high specificity and the ability to detect compounds without a UV chromophore.

Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a near-uniform response for non-volatile analytes, making it suitable for assay and purity analysis of compounds lacking chromophores researchgate.net. Methods using ion-pairing agents with CAD have been developed for similar piperidine compounds researchgate.net.

Evaporative Light Scattering Detection (ELSD): Like CAD, ELSD is another universal mass-based detection method suitable for non-volatile analytes.

Fluorescence Detection (FLD): This highly sensitive method can be employed following derivatization of the primary amine with a fluorescent tag nih.gov.

Research on analogous aminopiperidine compounds illustrates the application of these techniques. For instance, the analysis of 3-aminopiperidine has been achieved using a mixed-mode ion-exchange/reversed-phase column with a Charged Aerosol Detector, which avoids the need for derivatization researchgate.net. Chiral separations of 4-aminopiperidine (B84694) derivatives have been performed using specialized chiral columns to resolve enantiomers nih.gov.

Table 1: Examples of HPLC Conditions for Analysis of Piperidine Analogs
CompoundColumnMobile Phase / AdditiveDetectionDerivatizing AgentReference
4-(4-chlorophenyl)-4-hydroxypiperidineReversed-PhaseNot SpecifiedFluorescence (FLD)NBD-F nih.gov
4-methanesulfonyl-piperidineAtlantis C18Water/Acetonitrile with HFBA (ion-pairing agent)Charged Aerosol (CAD)None researchgate.net
3-AminopiperidineTrinity P1 (Mixed-Mode)Ammonium (B1175870) formate (B1220265) bufferCharged Aerosol (CAD)None researchgate.net
4-Aminopiperidine DerivativeChiralCel OJHexanes/EtOH/MeOH/DiethylamineNot Specified (for purification)None nih.gov
PiperidineInertsil C18Water (0.1% Phosphoric Acid) / AcetonitrileUV4-Toluene Sulfonyl Chloride researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry mdpi.comnih.gov. Direct analysis of polar, non-volatile compounds like this compound by GC is generally not feasible. The primary and secondary amine functionalities lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance (e.g., peak tailing) on standard GC columns.

To overcome these limitations, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. This process typically involves masking the active hydrogens on the amine groups. Common strategies include acylation (e.g., with anhydrides or acid chlorides) or silylation (e.g., with BSTFA or TMCS) to produce derivatives with improved chromatographic properties suitable for GC-MS analysis. Once derivatized, GC-MS can provide excellent separation and generate characteristic mass spectra based on the compound's fragmentation pattern, allowing for confident identification and quantification.

Chemical derivatization is a critical strategy for the successful analysis of this compound by both HPLC and GC, serving to enhance detectability, improve chromatographic behavior, and increase sensitivity nsf.govrowan.eduresearchwithrowan.comresearchgate.net.

For HPLC analysis , the primary goal of derivatization is often to introduce a chromophoric or fluorophoric tag onto the molecule, enabling highly sensitive detection by UV or fluorescence detectors. The primary amine of this compound is a prime target for such reactions.

Benzoyl chloride has been used to derivatize 3-aminopiperidine, creating a product with strong UV absorbance suitable for quantitative analysis google.com.

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a well-known reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives, enabling detection at very low concentrations nih.gov.

4-Toluene sulfonyl chloride reacts with amines to form sulfonamides that can be readily detected by UV researchgate.net.

For GC analysis , derivatization aims to decrease the polarity and increase the volatility of the analyte. By converting the amine groups into less polar functional groups, the resulting derivative is more amenable to vaporization and separation in the gas phase. Common derivatizing agents for amines in GC include:

Acylating agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride react with amines to form stable, volatile amides.

Silylating agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active protons on the amine groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility.

The selection of the appropriate derivatization reagent and reaction conditions is crucial and must be optimized to ensure a complete and reproducible reaction without the formation of unwanted byproducts.

Table 2: Common Derivatization Strategies for Piperidine and Amine Analogs
Derivatizing AgentTarget Functional GroupPurposeAnalytical TechniqueReference
Benzoyl ChloridePrimary/Secondary AmineAdd UV ChromophoreHPLC-UV google.com
4-Toluene Sulfonyl Chloride (PTSC)Primary/Secondary AmineAdd UV ChromophoreHPLC-UV researchgate.net
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Primary/Secondary AmineAdd FluorophoreHPLC-FLD nih.gov
Acylating Agents (e.g., TFAA)Primary/Secondary AmineIncrease Volatility & Thermal StabilityGC-MSGeneric GC Method
Silylating Agents (e.g., BSTFA)Primary/Secondary AmineIncrease Volatility & Thermal StabilityGC-MSGeneric GC Method

Computational and Theoretical Investigations of 4 Allylpiperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For 4-Allylpiperidin-4-amine, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. nih.govnih.gov These calculations yield crucial information about the distribution of electrons within the molecule.

The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. scirp.org The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. scirp.org

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine would be expected to be electron-rich regions, while the hydrogen atoms attached to them would be electron-poor.

Illustrative DFT Calculation Results for a Piperidine Derivative

ParameterCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap (ΔE)7.7 eV
Dipole Moment2.1 D

The HOMO and LUMO are known as Frontier Molecular Orbitals (FMOs), and their analysis is central to predicting chemical reactivity. youtube.comyoutube.com The shapes and energies of the FMOs for this compound would indicate the most probable sites for chemical reactions. The nitrogen lone pairs and the π-system of the allyl group are expected to be significant contributors to the HOMO, marking them as key nucleophilic sites.

To provide a more quantitative measure of reactivity at specific atomic sites, reactivity indices derived from DFT, such as Fukui and Parr functions, are calculated. The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of sites susceptible to:

Nucleophilic attack (where adding an electron causes the largest change)

Electrophilic attack (where removing an electron causes the largest change)

Radical attack

The Parr functions extend this concept to predict the most likely sites for electrophilic and nucleophilic interactions in a reaction between two molecules.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static. The piperidine ring can exist in several conformations, primarily the "chair" and "boat" forms, with the chair form being significantly more stable. For a 4-substituted piperidine, the substituents can be in either an axial or equatorial position.

Conformational analysis involves calculating the relative energies of these different arrangements to determine the most stable conformer. nih.gov In this compound, the bulky allyl group and the amine group are at the same carbon. Steric hindrance would likely force the larger allyl group into the more spacious equatorial position in the most stable chair conformation. nih.gov

A Potential Energy Surface (PES) map can be generated by systematically changing key dihedral angles of the molecule and calculating the energy at each point. libretexts.orglibretexts.org This map provides a landscape of all possible conformations, showing the stable low-energy conformers as valleys and the transition states between them as saddle points. libretexts.orglibretexts.org The height of these saddle points represents the energy barrier for conformational changes, such as the ring-flip of the piperidine core.

Prediction of Physicochemical Parameters Relevant to Research (e.g., pKa values, Lipophilicity, Solvation)

Computational methods are valuable for predicting key physicochemical properties that are important in research, particularly in medicinal chemistry.

pKa values: The basicity of the two amine groups in this compound can be predicted computationally. This is typically done by calculating the Gibbs free energy change for the protonation reaction in a simulated solvent environment using an implicit solvation model like the Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM). yuntsg.com The piperidine nitrogen and the primary amine will have distinct pKa values.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. It can be estimated using computational methods that sum the contributions of individual atoms or molecular fragments. This parameter is crucial for predicting a molecule's solubility and ability to cross biological membranes. nih.gov

Solvation: Implicit solvation models are used to approximate the effects of a solvent on the molecule's structure and properties without explicitly modeling individual solvent molecules. youtube.com These models treat the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to understand how the molecule might behave in a solution.

Predicted Physicochemical Properties for this compound

PropertyPredicted Value (Illustrative)Computational Method
pKa (Piperidine N)~10.5DFT with PCM/COSMO
pKa (Primary Amine)~9.8DFT with PCM/COSMO
ClogP1.5Fragment-based methods (e.g., ALOGPS)
Aqueous SolubilityModerateSolvation energy calculations

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. ulisboa.pt An MD simulation calculates the forces between atoms and uses the laws of motion to predict their movements over a series of very short time steps. researchgate.net

For this compound, an MD simulation would typically be run with the molecule placed in a box of explicit solvent molecules, such as water. This allows for the direct observation of:

Conformational Flexibility: How the piperidine ring flexes and the allyl group rotates over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's amine groups and surrounding water molecules.

Solvation Shell Structure: How water molecules arrange themselves around the solute molecule.

MD simulations provide a realistic picture of how the molecule behaves in a solution, offering insights that are complementary to static quantum chemical models. nih.gov

In Silico Modeling for Ligand-Target Interactions in Biological Systems (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a biological macromolecule, like a protein or enzyme. usb.ac.irnih.gov The process involves computationally "placing" the ligand into the target's binding site in many different orientations and conformations to find the best fit. researchgate.net

The quality of the fit is evaluated using a scoring function, which estimates the binding affinity, typically in kcal/mol. nih.gov A more negative score indicates a stronger, more favorable interaction. Docking studies can reveal:

Binding Pose: The most likely three-dimensional orientation of the ligand within the binding site.

Key Interactions: Specific interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, that stabilize the ligand-target complex. nih.gov For example, the protonated amine groups of this compound would be expected to form strong hydrogen bonds with acceptor residues like aspartate or glutamate (B1630785) in a protein's active site.

This information is invaluable for understanding a molecule's potential biological activity and for guiding the design of new molecules with improved binding affinity. mdpi.com

Illustrative Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-7.8ASP-145Hydrogen Bond (with NH3+)
TRP-87Hydrophobic (with allyl group)
Hypothetical Receptor B-6.9GLU-210Ionic/H-Bond (with piperidinium)
PHE-250π-π Stacking (with allyl group)

Medicinal Chemistry and Pre Clinical Biological Evaluation of 4 Allylpiperidin 4 Amine and Its Derivatives

Exploration of Molecular Interactions with Biological Targets (in vitro studies)

The initial phase of drug discovery for a compound like 4-Allylpiperidin-4-amine involves a comprehensive in vitro evaluation to identify its biological targets and understand its mechanism of action.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for specific biological targets. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest. The test compound is introduced at various concentrations to see how effectively it displaces the radioligand. The results are often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radioligand).

For piperidine-based compounds, a common panel of receptors to screen against includes sigma (σ) receptors, dopamine (B1211576) receptors (e.g., D2-like), and serotonin (B10506) receptors (e.g., 5-HT1A), due to the piperidine (B6355638) scaffold's prevalence in central nervous system (CNS) active agents. nih.govuni-regensburg.de For example, in a study of 1-aralkyl-4-benzylpiperidine derivatives, competitive binding assays were used to determine affinities for σ1 and σ2 receptors. nih.gov These assays are typically performed using membrane preparations from cells engineered to express high levels of the target receptor. nih.govfrontiersin.org The process involves incubating the cell membranes with a radioligand (like ³H-pentazocine for σ1 receptors) and varying concentrations of the test compound. frontiersin.org The amount of bound radioactivity is then measured to determine the compound's binding affinity. sigmaaldrich.com

While specific data for this compound is not available, the table below illustrates typical data obtained from such assays for analogous piperidine compounds.

Table 1: Example Receptor Binding Affinities for Piperidine Derivatives (Note: Data is for illustrative analogous compounds, not this compound)

Compound Target Receptor Binding Affinity (Ki, nM)
Derivative 9aa Sigma-1 1.5
5-HT1A 3.2
Derivative 9ab Sigma-1 0.8
5-HT1A 2.5
Derivative 9ba Sigma-1 0.9
5-HT1A 2.1

Data sourced from a study on 1-aralkyl-4-benzylpiperidine derivatives. nih.gov

Enzyme Inhibition Profiling

Many drugs exert their effects by inhibiting enzymes. The 4-aminopiperidine (B84694) scaffold has been identified as a promising structure for the development of enzyme inhibitors. Profiling a compound like this compound would involve screening it against a panel of enzymes relevant to various diseases.

For instance, a structure-based virtual screen identified 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine as a selective inhibitor of the NEDD8 activating enzyme (NAE), a target in cancer therapy. nih.gov In another study, piperidine derivatives were designed as potent inhibitors of HIV-1 protease. nih.gov The inhibitory activity is quantified by an IC50 value, which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

A study on piperidinone derivatives evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net The findings from such studies help to identify the therapeutic potential and selectivity of the compounds.

Table 2: Example Enzyme Inhibition Data for Piperidine Derivatives (Note: Data is for illustrative analogous compounds, not this compound)

Compound ID Target Enzyme Inhibition (IC50)
22a HIV-1 Protease 3.61 nM
1d Acetylcholinesterase (AChE) 12.55 µM
1g Butyrylcholinesterase (BuChE) 17.28 µM
M22 NEDD8 Activating Enzyme (NAE) Low µM range

Data sourced from studies on HIV-1 protease inhibitors nih.gov, cholinesterase inhibitors researchgate.net, and NAE inhibitors. nih.gov

Mechanistic Studies of Biological Activity at the Cellular and Molecular Level

Once a primary biological target is identified, further studies are conducted to understand how the compound's interaction with that target translates into a cellular effect. In a study of 4-aminopiperidine derivatives as antifungal agents, analysis of sterol patterns after incubation revealed that the compounds likely act by inhibiting the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.com This inhibition disrupts the integrity of the fungal cell membrane, leading to antifungal activity.

For a potential NAE inhibitor based on the 4-aminopiperidine scaffold, mechanistic studies confirmed that it induced apoptosis (programmed cell death) in A549 cancer cells and demonstrated tumor inhibition in xenograft models. nih.gov These cellular assays are critical for confirming that the molecular-level activity (enzyme inhibition) produces the desired therapeutic outcome at a cellular level.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

SAR studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. This knowledge is used to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for Piperidine-Based Ligands

The piperidine ring is considered a "privileged scaffold" in drug design. nih.gov Its prevalence in pharmaceuticals stems from several key properties. The six-membered heterocyclic ring is conformationally flexible yet can be constrained to orient substituents in specific three-dimensional arrangements to optimize interactions with biological targets. researchgate.net

Key principles in the rational design of piperidine-based ligands include:

Modulating Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for protonation at physiological pH. This charge state can be crucial for forming ionic interactions with target proteins. Introducing substituents can alter the pKa, lipophilicity (LogP/LogD), and solubility of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Enhancing Biological Activity and Selectivity: Introducing chiral centers into the piperidine scaffold can lead to stereoisomers with significantly different biological activities and selectivities for their targets. researchgate.net The specific placement of functional groups on the ring allows for fine-tuning of binding interactions, such as hydrogen bonds and hydrophobic interactions, to maximize potency and minimize off-target effects. researchgate.net

Improving Pharmacokinetic Properties: The piperidine scaffold can be modified to improve metabolic stability and oral bioavailability. For example, strategic placement of groups can block sites of metabolic attack by cytochrome P450 enzymes.

Systematic Functional Group Modifications on the Allyl and Amine Moieties

To optimize a lead compound like this compound, medicinal chemists would systematically modify the allyl and primary amine functional groups. A study on 4-aminopiperidine-based antifungal agents provides an excellent template for this process. mdpi.com Researchers synthesized a library of compounds by varying the substituents on the piperidine nitrogen (position 1) and the 4-amino group.

Their SAR analysis revealed several key trends:

Amine Moiety (N4): The length of the N-alkyl substituent at the 4-amino group was critical for activity. High antifungal activity was observed when combined with N-alkyl chains of more than seven carbons, with an N-dodecyl (C12) residue being optimal. Shorter, branched, or cyclic alkyl groups were detrimental to activity. mdpi.com

Piperidine Nitrogen (N1): A benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen, when paired with a long alkyl chain at the 4-amino group, led to the most potent compounds. mdpi.com

Applying this logic to this compound, a medicinal chemistry campaign would involve:

Modification of the Amine: The primary amine could be alkylated with various chain lengths, converted to amides or sulfonamides, or incorporated into larger heterocyclic structures to probe for additional binding interactions.

Modification of the Allyl Group: The double bond of the allyl group could be reduced to a propyl group to assess the importance of unsaturation. It could also be replaced with other small, hydrophobic groups (e.g., cyclopropyl, propargyl) or functionalized (e.g., converted to an epoxide or diol) to explore different spatial and electronic requirements at the C4 position.

Each new derivative would be synthesized and subjected to the biological assays described in section 6.1 to determine how these structural changes affect potency and selectivity, thereby building a comprehensive SAR profile.

Bioisosteric Replacements on the Piperidine Ring and Substituents

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability, while maintaining its primary biological activity. The piperidine ring, a common scaffold in many therapeutic agents, is frequently a target for such modifications.

Common bioisosteric replacements for the piperidine ring aim to alter its physicochemical properties like pKa, lipophilicity, and metabolic stability. For instance, replacing the piperidine ring with a morpholine ring can increase the polarity of the molecule, which may reduce metabolism at atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Another approach is the introduction of a tropane system to create a more rigid structure. cambridgemedchemconsulting.com

More recently, spirocyclic systems have gained attention as piperidine bioisosteres. cambridgemedchemconsulting.com For example, 1-azaspiro[3.3]heptanes and 2-azaspiro[3.3]heptanes have been proposed as mimics of the piperidine ring. researchgate.netresearchgate.net These bicyclic analogs can offer advantages such as decreased lipophilicity and similar basicity of the nitrogen atom, potentially leading to improved metabolic stability. researchgate.net The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane skeleton in the local anesthetic Bupivacaine resulted in an analog with significant anesthetic activity. researchgate.net Furthermore, substitution on the azaspiro[3.3]heptane ring system can explore different structural vectors that are not accessible from a simple piperidine ring. cambridgemedchemconsulting.com

The introduction of heteroatoms into a carbocyclic ring, such as a cyclohexane, is another strategy to reduce metabolic liability. This can lower the lipophilicity (LogP) and decrease the intrinsic clearance in human liver microsomes. cambridgemedchemconsulting.com

These bioisosteric modifications offer medicinal chemists a valuable toolbox to fine-tune the properties of piperidine-containing compounds, including derivatives of this compound, to develop safer and more effective therapeutic agents.

Applications As Chemical Intermediates and Advanced Building Blocks

Utility in the Modular Synthesis of Complex Organic Molecules

4-Allylpiperidin-4-amine serves as an excellent scaffold for the modular synthesis of complex organic molecules. This approach involves the sequential and controlled addition of different molecular fragments to a central core, allowing for the rapid generation of a library of diverse compounds. The primary amine at the 4-position offers a nucleophilic site for a wide range of reactions, including amidation, reductive amination, and the formation of sulfonamides and ureas. These reactions allow for the introduction of a first element of diversity.

Simultaneously, the allyl group provides a second reactive handle for a plethora of chemical transformations. These include, but are not limited to, olefin metathesis, hydroformylation, oxidation, and various addition reactions across the double bond. This dual functionality enables chemists to build molecular complexity in a stepwise and controlled manner. For instance, the amine can be first protected, followed by modification of the allyl group, and subsequent deprotection and further functionalization of the amine. This orthogonal reactivity is a cornerstone of modern modular synthesis.

Recent advancements have highlighted streamlined and cost-effective methods for the synthesis of complex piperidines, which can accelerate drug discovery. news-medical.net The modular nature of this compound allows for its incorporation into drug candidates, where the piperidine (B6355638) ring can serve as a central scaffold to orient functional groups in three-dimensional space, a critical aspect for optimizing drug-receptor interactions.

Role in the Preparation of Other Biologically Active Scaffolds and Natural Product Analogs

The 4-aminopiperidine (B84694) scaffold is a well-established pharmacophore found in a multitude of biologically active compounds. The presence of the allyl group in this compound provides a unique opportunity to synthesize novel analogs of known bioactive molecules and natural products. The piperidine ring is a common motif in a vast number of alkaloids, and synthetic strategies often target the construction of this heterocyclic system. nih.govimperial.ac.uk

The utility of the 4-aminopiperidine core is evident in its presence in inhibitors of Hepatitis C Virus (HCV) assembly, where the scaffold is key to their antiviral activity. nih.gov Furthermore, derivatives of 4-aminopiperidine have been investigated as potent CCR5 antagonists, which are important in the treatment of HIV. nih.gov The synthesis of these complex molecules often relies on the availability of versatile building blocks like substituted 4-aminopiperidines.

The allyl group of this compound can be strategically manipulated to introduce new functionalities or to form new ring systems, thereby enabling the synthesis of analogs of complex natural products. For instance, the double bond can undergo ring-closing metathesis with another olefin within the molecule to construct bicyclic or polycyclic scaffolds, which are common in many alkaloids. This approach allows for the exploration of new chemical space around a known bioactive core, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

Table 1: Examples of Biologically Active Scaffolds Derived from 4-Aminopiperidines

Scaffold/Drug Class Therapeutic Area Key Synthetic Strategy
CCR5 Receptor Antagonists HIV/AIDS Modular synthesis utilizing substituted 4-aminopiperidine building blocks.
HCV Assembly Inhibitors Hepatitis C Reductive amination of 4-amino-1-Boc-piperidine as a key step. nih.gov
Muscarinic M3 Receptor Antagonists Respiratory and Urological Disorders Synthesis of a series of 4-amino-piperidine containing molecules to investigate structure-activity relationships. researchgate.net

Industrial and Agrochemical Relevance (e.g., specialty chemicals, crop protection agents)

The piperidine moiety is a significant structural component in a variety of specialty chemicals and agrochemicals, including fungicides, insecticides, and herbicides. rhhz.netresearchgate.net The development of novel and effective crop protection agents is crucial for global food security, and piperidine-containing compounds have shown considerable promise in this area. For instance, novel thymol (B1683141) derivatives containing a piperidine ring have been developed as potent antifungal agents for crop protection. nih.gov

While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, its potential as a precursor to valuable agrochemicals is significant. The dual functionality of the molecule allows for the synthesis of a wide array of derivatives that can be screened for biological activity. The primary amine can be reacted with various electrophiles to introduce different pharmacophores, while the allyl group can be modified to fine-tune the molecule's physical and chemical properties, such as solubility, stability, and environmental persistence.

The synthesis of piperine (B192125) derivatives, a natural product containing a piperidine ring, has been explored for the development of new insecticidal agents. nih.gov This highlights the ongoing interest in piperidine-based scaffolds for agrochemical research and development. The versatility of this compound makes it an attractive starting material for the discovery of new and effective crop protection solutions.

Table 2: Piperidine-Containing Compounds in Agrochemicals

Compound Class Agrochemical Type Mode of Action/Target
Piperidine-amides Fungicides Inhibition of specific fungal enzymes.
Piperidine-based insecticides Insecticides Targeting the nervous system of insects.

Precursor to Polymerizable Monomers and Material Science Applications

The presence of a polymerizable allyl group makes this compound an intriguing monomer for the synthesis of functional polymers. Polymers containing amine functionalities are of great interest for a variety of applications, including drug delivery, gene therapy, and as coatings and adhesives. The free radical polymerization of allylamine (B125299) and its derivatives is a known method for producing such polymers. researchgate.net

This compound can potentially be polymerized through its allyl group to yield a polymer with pendant 4-aminopiperidine moieties. These pendant groups can then be further functionalized, allowing for the creation of materials with tailored properties. For example, the primary amine could be used to attach biomolecules, drugs, or other functional groups, leading to the development of advanced materials for biomedical applications.

Another promising route for the polymerization of monomers derived from this compound is through Ring-Opening Metathesis Polymerization (ROMP). While the direct ROMP of this compound itself may be challenging due to potential catalyst inhibition by the amine, it can be derivatized into a suitable monomer, such as a cyclooctene (B146475) derivative. The synthesis of piperidinium-functionalized polyethylene (B3416737) via a ROMP/hydrogenation sequence of a cyclooctene monomer has been successfully demonstrated, leading to materials for alkaline anion exchange membranes. This approach highlights the potential for incorporating the 4-aminopiperidine scaffold into high-performance polymers for applications in energy and materials science. The resulting polymers would possess unique properties conferred by the piperidine ring, such as basicity, and the potential for further chemical modification.

Table 3: Potential Polymerization Methods for this compound

Polymerization Method Monomer Potential Polymer Structure Potential Applications
Free Radical Polymerization This compound Poly(this compound) Drug delivery, functional coatings, water treatment.

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Routes with Ultra-High Efficiency and Sustainability

Future synthetic efforts concerning 4-allylpiperidin-4-amine and its derivatives will likely focus on the development of next-generation synthetic routes characterized by ultra-high efficiency and sustainability. Current methodologies for constructing substituted piperidine (B6355638) rings can be lengthy and may not align with the principles of green chemistry.

Emerging strategies that could be applied to the synthesis of the this compound core include:

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future research could explore the use of transaminases or other enzymes in cascade reactions to construct the piperidine ring with high stereocontrol. researchgate.net Lipases have also been investigated for the biocatalytic synthesis of piperidine derivatives through multicomponent reactions. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for this compound could significantly enhance production efficiency.

Green Chemistry Approaches: The principles of green chemistry will be central to future synthetic designs. This includes the use of environmentally benign solvents, catalysts, and reagents. researchgate.netacgpubs.org For instance, multicomponent reactions catalyzed by environmentally friendly catalysts in green solvents represent a promising avenue. nih.gov

Advanced Catalysis: The development of novel catalysts, including those based on earth-abundant metals or organocatalysts, will be crucial. nih.gov Recent advancements have seen the use of nickel electrocatalysis in radical cross-coupling reactions to simplify the synthesis of complex piperidines. researchgate.netrsc.org

Synthetic ApproachPotential Advantages for this compound Synthesis
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov
Flow Chemistry Improved reaction control, enhanced safety, scalability, and higher yields.
Green Chemistry Use of sustainable solvents and reagents, reduced environmental impact. researchgate.netacgpubs.orgnih.gov
Advanced Catalysis Higher efficiency, novel reaction pathways, reduced reliance on precious metals. researchgate.netrsc.org

Harnessing Advanced Machine Learning and AI for Rational Design and Prediction

The integration of advanced machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the rational design and property prediction of novel this compound derivatives. These computational tools can analyze vast chemical spaces to identify molecules with desired biological activities and physicochemical properties, thereby accelerating the drug discovery and materials science research pipelines.

Future applications of AI and ML in this area include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new this compound analogs. nih.gov ML algorithms can also be trained to predict various properties such as toxicity and pharmacokinetic profiles. nih.govnih.gov

De Novo Design: Generative AI models can design novel this compound derivatives with optimized properties for specific biological targets. These models can explore a vast chemical space to propose innovative molecular structures.

In Silico Screening: Virtual screening of large compound libraries containing the this compound scaffold can be performed using molecular docking and other computational techniques to identify promising lead compounds for further experimental validation. researchgate.netresearchgate.net

Interdisciplinary Research Integrating Computational Chemistry with Advanced Spectroscopic Techniques

A synergistic approach that combines computational chemistry with advanced spectroscopic techniques will be instrumental in gaining a deeper understanding of the structural and dynamic properties of this compound and its derivatives. This interdisciplinary research will facilitate the accurate characterization of these molecules and provide insights into their behavior at the atomic level.

Key areas of integration include:

DFT Calculations for Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be employed to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra, especially for complex molecules. DFT has been used to reproduce the Surface-Enhanced Raman Scattering (SERS) spectra of piperidine adsorbed on silver nanoparticles. acgpubs.org

Conformational Analysis: The conformational landscape of the piperidine ring is crucial for its biological activity. A combination of NMR spectroscopy and computational methods like molecular mechanics can be used to determine the preferred conformations of this compound derivatives in different environments. researchgate.net

Structure Elucidation: In cases where crystallographic data is unavailable, the integration of computational modeling with 2D NMR techniques can provide a powerful tool for unambiguous structure elucidation of novel derivatives.

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action

The this compound scaffold holds significant potential for the discovery of ligands for novel and underexplored biological targets. The structural features of this compound suggest that it could interact with a wide range of proteins, leading to the identification of new therapeutic opportunities.

Future research in this area should focus on:

Target Identification: High-throughput screening of this compound-based compound libraries against a diverse panel of biological targets can lead to the identification of novel protein-ligand interactions. In silico target prediction tools can also be utilized to identify potential biological targets for these compounds. rsc.org

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how this compound derivatives exert their effects. This could involve a combination of biochemical, biophysical, and cell-based assays.

Exploring New Therapeutic Areas: The diverse pharmacological activities reported for piperidine derivatives suggest that this compound-based compounds could be explored for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.gov For instance, novel piperidine-2,6-dione derivatives are being investigated for the treatment of sickle cell disease and β-thalassemia by targeting the Widely Interspaced Zinc Finger Motifs (WIZ) protein. bohrium.com

Design of Multi-target Ligands and Allosteric Modulators Based on the this compound Core

The development of multi-target ligands and allosteric modulators represents a paradigm shift in drug discovery, moving away from the "one target, one drug" approach. The this compound scaffold is well-suited for the design of such molecules due to its conformational flexibility and the presence of multiple functional groups for chemical modification.

Future opportunities in this domain include:

Polypharmacology: Designing ligands that can modulate multiple targets simultaneously can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound core can be functionalized to interact with different biological targets implicated in a particular disease.

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle and potentially safer way to modulate receptor activity. The piperidine scaffold has been incorporated into positive allosteric modulators for receptors such as the prostaglandin (B15479496) EP2 receptor. researchgate.net

Fragment-Based Drug Design: The this compound core can serve as a starting point for fragment-based drug design, where small molecular fragments are linked together to create potent and selective ligands.

Expansion into Emerging Fields: Optogenetics, Bioimaging Probes, and Nanoscience Applications

The unique chemical properties of this compound make it an attractive candidate for applications in emerging and interdisciplinary fields beyond traditional medicinal chemistry.

Promising areas for future exploration include:

Optogenetics: The development of photoswitchable ligands, or "photopharmacology," allows for the precise spatiotemporal control of biological processes with light. The this compound scaffold could be incorporated into photoswitchable molecules to create light-sensitive drugs or probes. nih.gov

Bioimaging Probes: The piperidine moiety has been incorporated into fluorescent probes for bioimaging applications. researchgate.net For example, piperidine-substituted aza-BODIPY has been used to create a near-infrared fluorescent probe for detecting extreme acidity. rsc.org The allyl group on this compound provides a handle for conjugation to fluorophores or other imaging agents.

Nanoscience: The functionalization of nanoparticles with organic molecules can impart new properties and functionalities. The amino group of this compound can be used to functionalize the surface of nanoparticles, such as iron oxide or graphene quantum dots, for applications in catalysis, drug delivery, and diagnostics. researchgate.netacgpubs.org

Emerging FieldPotential Application of this compound
Optogenetics Incorporation into photoswitchable ligands for light-controlled biological modulation. nih.gov
Bioimaging Development of fluorescent probes for cellular imaging and diagnostics. researchgate.netrsc.org
Nanoscience Surface functionalization of nanoparticles for catalysis and biomedical applications. researchgate.netacgpubs.org

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-Allylpiperidin-4-amine to improve yield and purity?

  • Methodology :

  • Start with alkylation of piperidin-4-amine derivatives using allyl halides (e.g., allyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like acetonitrile .
  • Monitor reaction progress via TLC or HPLC. Purify crude products using column chromatography with a gradient of ethyl acetate and hexane, or recrystallize from ethanol to enhance purity .
  • Characterize intermediates (e.g., allyl-piperidine precursors) using 1^1H NMR and 13^13C NMR to confirm regioselectivity and avoid side reactions .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • Use NMR spectroscopy (1^1H, 13^13C, and DEPT-135) to verify the allyl group’s presence (δ ~5.0–5.8 ppm for vinyl protons) and piperidine ring conformation .
  • Perform FT-IR spectroscopy to identify N-H stretching (~3300 cm1^{-1}) and C=C stretching (~1640 cm1^{-1}) .
  • Confirm molecular weight via high-resolution mass spectrometry (HRMS) or ESI-MS .

Q. How can I assess the stability of this compound under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by storing the compound at varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) for 1–6 months.
  • Analyze degradation products using HPLC-PDA or LC-MS and compare with freshly synthesized batches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for neuropharmacological applications?

  • Methodology :

  • Synthesize analogs with modified allyl groups (e.g., propargyl, cyclopropyl) or substituted piperidine rings.
  • Test in vitro binding affinity for targets like serotonin (5-HT) or dopamine receptors using radioligand assays .
  • Perform molecular docking with receptor crystal structures (e.g., PDB entries) to rationalize SAR trends .

Q. What strategies can resolve enantiomers of this compound for chiral drug development?

  • Methodology :

  • Employ chiral HPLC with columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) .
  • Use enzymatic resolution with lipases (e.g., Candida antarctica) in organic solvents to separate enantiomers .
  • Validate enantiopurity via polarimetry or circular dichroism (CD) .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Methodology :

  • Use in silico tools like MetaSite or ADMET Predictor to identify potential cytochrome P450 (CYP) oxidation sites (e.g., allylic carbons) .
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and analyze metabolites via LC-MS/MS .

Q. What are the regulatory considerations for synthesizing this compound under controlled substance laws?

  • Methodology :

  • Consult DEA regulations (e.g., 21 CFR §1308) for piperidine derivatives, as analogs like 4-anilinopiperidine are List I chemicals .
  • Document synthetic routes and analytical data to demonstrate compliance with non-controlled status .

Experimental Design & Data Analysis

Q. How to address contradictory data in the biological activity of this compound across different assays?

  • Methodology :

  • Verify assay conditions: Ensure consistent pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} for receptor binding) .
  • Perform dose-response curves (e.g., IC50_{50}, EC50_{50}) in triplicate and apply statistical tests (ANOVA, Student’s t-test) .
  • Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

Q. What in vitro toxicity models are suitable for evaluating this compound’s safety profile?

  • Methodology :

  • Use MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess cytotoxicity .
  • Screen for hERG channel inhibition via patch-clamp electrophysiology to predict cardiotoxicity .
  • Reference GHS hazard classifications (e.g., acute oral toxicity, skin sensitization) from safety data sheets .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.